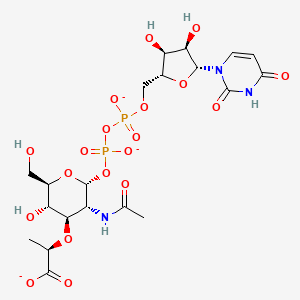

UDP-N-acetylmuramic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H28N3O19P2-3 |

|---|---|

Molecular Weight |

676.4 g/mol |

IUPAC Name |

(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoate |

InChI |

InChI=1S/C20H31N3O19P2/c1-7(18(30)31)38-16-12(21-8(2)25)19(40-9(5-24)14(16)28)41-44(35,36)42-43(33,34)37-6-10-13(27)15(29)17(39-10)23-4-3-11(26)22-20(23)32/h3-4,7,9-10,12-17,19,24,27-29H,5-6H2,1-2H3,(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t7-,9-,10-,12-,13-,14-,15-,16-,17-,19-/m1/s1 |

InChI Key |

NQBRVZNDBBMBLJ-MQTLHLSBSA-K |

SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Isomeric SMILES |

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)[O-])OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |

Synonyms |

Acetylmuramic Acid, UDP Acid, UDP Acetylmuramic UDP Acetylmuramic Acid Uridine Diphosphate N Acetylmuramic Acid Uridine Diphosphate N-Acetylmuramic Acid |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of UDP-N-acetylmuramic Acid in Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its intricate biosynthesis pathway presents a rich landscape of targets for antimicrobial drug development. This technical guide delves into the pivotal role of UDP-N-acetylmuramic acid (UDP-MurNAc), a key precursor molecule at the heart of peptidoglycan synthesis. We will explore the enzymatic steps leading to its formation, its function as the scaffold for the peptide stem, and its subsequent utilization in the construction of the peptidoglycan monomer. This document provides a comprehensive overview of the relevant biochemical pathways, quantitative enzymatic data, and detailed experimental protocols to facilitate further research and the development of novel therapeutics targeting this crucial pathway.

Introduction

The bacterial cell wall is a unique and essential structure, making the enzymes involved in its synthesis prime targets for antibiotics. Peptidoglycan, a hallmark of the bacterial cell wall, is a massive polymer composed of glycan strands cross-linked by short peptides. The biosynthesis of this complex macromolecule is a highly coordinated process that begins in the cytoplasm with the synthesis of nucleotide-activated precursors.

At the core of this cytoplasmic phase is the synthesis of this compound (UDP-MurNAc) and its subsequent elaboration into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide. This guide focuses on the critical functions of UDP-MurNAc, from its synthesis to its role as the molecular anchor for the peptide side chain that is essential for the cross-linking of the peptidoglycan mesh.

The Cytoplasmic Phase of Peptidoglycan Precursor Synthesis

The journey to building the bacterial cell wall begins in the cytoplasm. The initial steps involve the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from fructose-6-phosphate. The committed step towards peptidoglycan synthesis is the conversion of UDP-GlcNAc to UDP-MurNAc, which then serves as the acceptor for the sequential addition of amino acids.

Synthesis of this compound (UDP-MurNAc)

The formation of UDP-MurNAc from UDP-GlcNAc is a two-step enzymatic process catalyzed by MurA and MurB.[1]

-

MurA (UDP-N-acetylglucosamine enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms UDP-N-acetylglucosamine-enolpyruvate.[2] MurA is the target of the antibiotic fosfomycin.

-

MurB (UDP-N-acetylenolpyruvylglucosamine reductase): This enzyme reduces the enolpyruvyl group of UDP-N-acetylglucosamine-enolpyruvate to a lactyl group, using NADPH as a cofactor, thereby forming UDP-MurNAc.[2]

The Role of UDP-MurNAc as the Scaffold for the Peptide Stem

UDP-MurNAc is the crucial branching point where the glycan and peptide components of peptidoglycan are linked. The lactyl group of UDP-MurNAc provides the attachment site for the sequential addition of amino acids, a process catalyzed by a series of ATP-dependent ligases known as the Mur ligases (MurC, MurD, MurE, and MurF).[2]

-

MurC (UDP-N-acetylmuramate:L-alanine ligase): Adds the first amino acid, L-alanine, to UDP-MurNAc.

-

MurD (UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase): Adds D-glutamate to the C-terminus of the L-alanine.[2]

-

MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds a diamino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria or L-lysine in many Gram-positive bacteria, to the D-glutamate.

-

MurF (UDP-N-acetylmuramoyl-L-alanyl-D-glutamyl-meso-diaminopimelate:D-alanyl-D-alanine ligase): Adds the dipeptide D-alanyl-D-alanine to the C-terminus of the peptide chain, completing the formation of UDP-MurNAc-pentapeptide.

The resulting UDP-MurNAc-pentapeptide is the final cytoplasmic precursor for peptidoglycan synthesis.

Data Presentation: Quantitative Analysis of Mur Enzymes

Understanding the kinetic parameters of the Mur enzymes is crucial for the development of effective inhibitors. The following tables summarize the available quantitative data for the Mur enzymes, primarily from Escherichia coli.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Organism | Reference |

| MurA | UDP-GlcNAc | 15 | - | - | E. coli | [3] |

| Phosphoenolpyruvate | - | - | - | E. coli | ||

| MurC | UDP-MurNAc | 44 ± 3 | 16.3 ± 0.7 | 3.7 x 105 | E. coli | [1][4] |

| L-alanine | 48 ± 6 | 16.3 ± 0.7 | 3.4 x 105 | E. coli | [1][4] | |

| ATP | 130 ± 10 | 16.3 ± 0.7 | 1.3 x 105 | E. coli | [1][4] | |

| MurD | UDP-MurNAc-L-alanine | 7.5 | - | - | E. coli | [5] |

| D-glutamate | 55 | - | - | E. coli | [5] | |

| ATP | 138 | - | - | E. coli | [5] |

Mandatory Visualizations

Biochemical Pathway of Peptidoglycan Precursor Synthesis

Caption: Cytoplasmic and membrane-associated steps of peptidoglycan precursor synthesis.

Experimental Workflow: Mur Ligase Activity Assay (Malachite Green)

Caption: General workflow for a Mur ligase activity assay using the Malachite Green method.

Experimental Protocols

Malachite Green Assay for Mur Ligase Activity

This colorimetric assay is widely used to measure the activity of ATP-dependent ligases, such as the Mur ligases, by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Principle: The assay is based on the formation of a colored complex between malachite green, molybdate (B1676688), and free orthophosphate under acidic conditions. The intensity of the color, measured spectrophotometrically at approximately 635 nm, is directly proportional to the amount of Pi released, and thus to the enzyme activity.

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, pH 8.0, 5 mM MgCl2, and 0.005% Triton X-100.

-

Substrates: Prepare stock solutions of the specific UDP-MurNAc derivative, the corresponding amino acid or dipeptide, and ATP in the assay buffer. Final concentrations in the assay will vary depending on the specific Mur ligase and the experimental goals (e.g., for Km determination or inhibitor screening).

-

Enzyme: Dilute the purified Mur ligase to the desired final concentration in the assay buffer.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate in sulfuric acid. Commercial kits are also available and recommended for consistency.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add the test compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO) or the solvent alone for control wells.

-

Add the UDP-MurNAc substrate and the amino acid/dipeptide substrate.

-

Initiate the reaction by adding the Mur ligase enzyme.

-

The final reaction volume is typically 50 µL.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 635 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-enzyme control from all readings.

-

For inhibitor screening, calculate the percentage of inhibition relative to the no-inhibitor control.

-

For kinetic analysis, generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

HPLC Purification of UDP-MurNAc-pentapeptide

This protocol describes the purification of UDP-MurNAc-pentapeptide from bacterial cell extracts after treatment with an antibiotic that causes its accumulation.

Principle: Reverse-phase high-performance liquid chromatography (RP-HPLC) separates molecules based on their hydrophobicity. UDP-MurNAc-pentapeptide is a polar molecule, but the uridine (B1682114) and peptide moieties provide sufficient hydrophobicity for retention on a C18 column. Isocratic or gradient elution with an appropriate buffer allows for its separation from other cellular components.

Detailed Methodology:

-

Bacterial Culture and Precursor Accumulation:

-

Grow a suitable bacterial strain (e.g., Bacillus cereus) in a large volume of culture medium.

-

In the exponential growth phase, add an inhibitor of a late step in peptidoglycan synthesis, such as vancomycin, to induce the accumulation of UDP-MurNAc-pentapeptide.

-

Continue incubation for a short period to allow for precursor accumulation.

-

-

Extraction of Nucleotide Precursors:

-

Harvest the bacterial cells by centrifugation.

-

Extract the soluble nucleotide precursors by resuspending the cell pellet in boiling water and incubating for a defined time.

-

Cool the extract on ice and remove cell debris by centrifugation.

-

Remove high molecular weight contaminants by acid precipitation (e.g., with trichloroacetic acid) followed by centrifugation.

-

-

HPLC Purification:

-

Column: A reverse-phase C18 column (e.g., Hypersil ODS).

-

Mobile Phase: An isocratic mobile phase of a suitable buffer, such as 50 mM sodium phosphate, with the pH adjusted to around 5.2.

-

Flow Rate: A typical flow rate is 1-2 mL/min.

-

Detection: Monitor the eluate by UV absorbance at 262 nm, the absorbance maximum for the uridine base.

-

Injection and Fraction Collection: Inject the prepared extract onto the column and collect the fractions corresponding to the UDP-MurNAc-pentapeptide peak, which can be identified by comparing its retention time to a known standard or by subsequent mass spectrometry analysis.

-

-

Desalting and Quantification:

-

The collected fractions will contain buffer salts that may need to be removed. This can be achieved by another round of RP-HPLC using a volatile buffer (e.g., ammonium formate) or by size-exclusion chromatography.

-

Quantify the purified UDP-MurNAc-pentapeptide by measuring its absorbance at 262 nm and using the molar extinction coefficient for UDP.

-

Conclusion and Future Directions

This compound stands as a linchpin in the cytoplasmic synthesis of peptidoglycan precursors. Its formation and subsequent modification by the Mur ligases represent a series of essential and highly regulated enzymatic steps that are prime targets for the development of novel antibacterial agents. The data and protocols presented in this guide provide a foundation for researchers to further investigate this critical pathway.

Future research should focus on obtaining a complete set of kinetic parameters for the Mur enzymes from various pathogenic bacteria to aid in the rational design of species-specific inhibitors. Furthermore, the development of high-throughput screening assays and the exploration of the structural biology of the Mur enzyme complexes will be instrumental in discovering and optimizing new classes of antibiotics that can combat the growing threat of antibiotic resistance. The intricate and essential nature of UDP-MurNAc's role ensures that it will remain a focal point of antibacterial research for the foreseeable future.

References

- 1. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A method for the enzymatic synthesis and HPLC purification of the peptidoglycan precursor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

The Discovery of UDP-N-acetylmuramic Acid: A Cornerstone in Bacterial Cell Wall Biosynthesis and Antibiotic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) was a landmark achievement in microbiology and biochemistry, fundamentally shaping our understanding of bacterial cell wall structure and providing a critical target for the development of life-saving antibiotics. This technical guide delves into the core of this discovery, presenting the key experimental evidence, detailed methodologies, and the biosynthetic pathways that were unveiled. For drug development professionals, this guide offers a foundational understanding of a critical pathway that remains a target for novel antibacterial agents.

The Seminal Discovery: Park's Nucleotides

In the early 1950s, James T. Park made a pivotal observation while studying the effects of penicillin on Staphylococcus aureus. He found that penicillin-treated bacteria accumulated a set of novel uridine nucleotide compounds within their cytoplasm. These compounds, which became known as "Park's nucleotides," were the first tangible evidence of the building blocks of the bacterial cell wall. The most complex of these was later identified as UDP-N-acetylmuramic acid linked to a pentapeptide, the immediate precursor to the peptidoglycan polymer. This discovery was the key that unlocked the secrets of bacterial cell wall biosynthesis.

Experimental Evidence: Accumulation of UDP-MurNAc Precursors

Park's initial experiments demonstrated a significant accumulation of these uridine derivatives in the presence of penicillin, suggesting that the antibiotic was blocking a late stage in cell wall synthesis and causing the precursors to build up.

Table 1: Accumulation of Uridine Nucleotides in Penicillin-Treated S. aureus

| Treatment | Uridine Nucleotide Pool (relative units) |

| Control (no penicillin) | 1.0 |

| Penicillin (100 units/mL) | 15.0 |

This table provides an illustrative representation of the quantitative data from Park's early experiments, showing a significant increase in the uridine nucleotide pool upon penicillin treatment.

The Biosynthetic Pathway of this compound

Subsequent research, notably by scientists like Jack Strominger, elucidated the enzymatic pathway responsible for the synthesis of UDP-MurNAc. This cytoplasmic pathway begins with the common precursor UDP-N-acetylglucosamine (UDP-GlcNAc).

Caption: Biosynthetic pathway of this compound and its peptide derivative.

The synthesis of UDP-MurNAc is a two-step enzymatic process:

-

MurA (enolpyruvyl transferase): This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 3'-hydroxyl group of UDP-GlcNAc.

-

MurB (reductase): The resulting UDP-GlcNAc-enolpyruvate is then reduced by MurB, using NADPH as a cofactor, to form UDP-MurNAc.

Following its synthesis, a series of ATP-dependent ligases (MurC, MurD, MurE, and MurF) sequentially add amino acids to the lactyl group of UDP-MurNAc, culminating in the formation of UDP-MurNAc-pentapeptide.

Key Experimental Protocols

The isolation and characterization of UDP-MurNAc in the 1950s relied on techniques that were state-of-the-art for the time. Below are detailed methodologies representative of those used in the original discovery.

Extraction of Uridine Nucleotides from S. aureus

This protocol outlines the general steps for extracting the accumulated nucleotide precursors from penicillin-treated bacterial cells.

The Central Role of UDP-MurNAc in Bacterial Cell Wall Synthesis: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Biosynthesis, Function, and Inhibition of a Key Peptidoglycan Precursor

Executive Summary

Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is an indispensable precursor in the biosynthesis of bacterial peptidoglycan, a critical component of the bacterial cell wall that provides structural integrity and protection. The cytoplasmic pathway leading to the formation of UDP-MurNAc and its subsequent elaboration into the UDP-MurNAc-pentapeptide, also known as Park's nucleotide, involves a series of enzymatic reactions catalyzed by the Mur ligase family (MurA-F). Due to its essentiality in bacteria and absence in eukaryotes, this pathway represents a fertile ground for the discovery and development of novel antibacterial agents. This technical guide provides a comprehensive overview of the function of UDP-MurNAc, detailing the enzymatic steps of its formation, presenting key quantitative data, outlining experimental protocols for studying this pathway, and discussing its significance as a therapeutic target.

Introduction to the UDP-MurNAc Pathway

The bacterial cell wall is a complex and dynamic structure, with peptidoglycan forming its primary load-bearing element. The biosynthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm with the synthesis of the soluble precursor, UDP-MurNAc-pentapeptide.[1][2] This precursor is then transported across the cell membrane and incorporated into the growing peptidoglycan sacculus. The cytoplasmic segment of this pathway, responsible for the synthesis of UDP-MurNAc and its peptide appendage, is of particular interest to researchers and drug developers. The enzymes catalyzing these steps, the Mur ligases, are highly conserved across a broad range of bacterial species and are essential for bacterial viability.[3][4]

The Biosynthetic Pathway of UDP-MurNAc-Pentapeptide (Park's Nucleotide)

The synthesis of UDP-MurNAc-pentapeptide begins with the ubiquitous precursor UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of six enzymatic steps catalyzed by MurA through MurF.

Synthesis of UDP-MurNAc

Step 1: MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)

The first committed step in peptidoglycan biosynthesis is the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc, forming UDP-N-acetylglucosamine-enolpyruvate (UNAG-EP).[5] This reaction is catalyzed by the MurA enzyme.

Step 2: MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)

The enolpyruvyl moiety of UNAG-EP is then reduced to a D-lactyl group by the NADPH-dependent enzyme MurB, yielding UDP-MurNAc.[6]

Synthesis of UDP-MurNAc from UDP-GlcNAc.

Addition of the Pentapeptide Chain

Following the synthesis of UDP-MurNAc, a pentapeptide chain is sequentially added by the ATP-dependent Mur ligases MurC, MurD, MurE, and MurF.[7]

-

MurD (UDP-MurNAc-L-alanine:D-glutamate ligase): Adds D-glutamate.

-

MurE (UDP-MurNAc-L-alanyl-D-glutamate:meso-diaminopimelate ligase): Adds meso-diaminopimelic acid (in most Gram-negative bacteria) or L-lysine (in most Gram-positive bacteria).

-

MurF (UDP-MurNAc-tripeptide:D-alanyl-D-alanine ligase): Adds the dipeptide D-alanyl-D-alanine.[10]

Synthesis of Park's Nucleotide.

Quantitative Data

A thorough understanding of the UDP-MurNAc pathway requires quantitative analysis of enzyme kinetics and inhibitor potencies. The following tables summarize key data from the literature.

Intracellular Concentrations of Precursors in E. coli

| Metabolite | Intracellular Concentration (µM) | Reference |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | ~100 | [3][4] |

| UDP-N-acetylglucosamine-enolpyruvate | ~2 | [3][4] |

Kinetic Parameters of Mur Enzymes from E. coli

| Enzyme | Substrate | Km (µM) | kcat (min-1) | Vmax | Reference |

| MurA | UDP-GlcNAc | 15 | - | - | [5] |

| MurC | ATP | 130 ± 10 | 980 ± 40 | - | [8][9] |

| MurC | UDP-MurNAc | 44 ± 3 | 980 ± 40 | - | [8][9] |

| MurC | L-alanine | 48 ± 6 | 980 ± 40 | - | [8][9] |

Specific Activities of Mur Ligases from Mycobacterium tuberculosis

| Enzyme | Specific Activity (µmol of Pi formed/min/mg of protein) | Reference |

| MurC | 1.2 | [11][12][13] |

| MurD | 0.8 | [11][12][13] |

| MurE | 1.3 | [11][12][13] |

| MurF | 0.9 | [11][12][13] |

Inhibition Constants (IC50 and Ki) of Selected Mur Enzyme Inhibitors

| Enzyme | Inhibitor | Organism | IC50 (µM) | Ki (µM) | Reference |

| MurA | Fosfomycin | E. coli | 2.8 | - | [11] |

| MurA | Compound 28 | E. coli | 47 | - | [11] |

| MurD | Compound 9 | E. coli | 8.2 | - | [14] |

| MurD | Compound 9 | S. aureus | 6.4 | - | [14] |

| MurD | Aza-stilbene derivative 1 | E. coli | 104 | 65.5 ± 4.9 | [1] |

| MurE | Compound 9 | E. coli | 180 | - | [14] |

| MurE | Compound 9 | S. aureus | 17 | - | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the UDP-MurNAc pathway.

MurA Enzyme Activity Assay (Malachite Green Method)

This assay measures the release of inorganic phosphate (B84403) (Pi) from the reaction of PEP and UDP-GlcNAc.[15][16]

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UDP-GlcNAc)

-

Phosphoenolpyruvate (PEP)

-

Assay Buffer: 50 mM HEPES, pH 7.5

-

Malachite Green Reagent:

-

Solution A: 0.045% (w/v) Malachite Green in 4 N HCl

-

Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 N HCl

-

Working Solution: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh.

-

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, UDP-GlcNAc (e.g., 100 µM), and MurA enzyme (e.g., 50 nM).

-

To test inhibitors, pre-incubate the enzyme with the compound for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding PEP (e.g., 100 µM).

-

Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).

-

Stop the reaction by adding the Malachite Green Working Solution.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620 nm.

-

A standard curve using known concentrations of phosphate should be prepared to quantify the amount of Pi released.

References

- 1. Evaluation of the published kinase inhibitor set to identify multiple inhibitors of bacterial ATP-dependent mur ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Initial kinetic and mechanistic characterization of Escherichia coli fumarase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pool levels of UDP N-acetylglucosamine and UDP N-acetylglucosamine-enolpyruvate in Escherichia coli and correlation with peptidoglycan synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

- 7. Mur ligase - Proteopedia, life in 3D [proteopedia.org]

- 8. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic and crystallographic studies of Escherichia coli UDP-N-acetylmuramate:L-alanine ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic mechanism of the Escherichia coli UDPMurNAc-tripeptide D-alanyl-D-alanine-adding enzyme: use of a glutathione S-transferase fusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Dual Inhibitor of MurD and MurE Ligases from Escherichia coli and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eubopen.org [eubopen.org]

- 16. merckmillipore.com [merckmillipore.com]

The Dawn of a Discovery: An In-depth Technical Guide to the Early Identification of UDP-N-acetylmuramic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the identification of Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc), a pivotal molecule in bacterial cell wall biosynthesis. The discovery of this compound, initially termed "Park's nucleotide," was a direct consequence of investigating the mechanism of action of penicillin and laid the groundwork for decades of research in antibacterial drug development. This document provides a detailed look at the experimental protocols, quantitative data, and logical frameworks from the seminal early studies, primarily the work of James T. Park in the early 1950s.

Introduction: The Penicillin Puzzle and the Accumulation of a Mysterious Nucleotide

In the late 1940s, the potent antibacterial effects of penicillin were well-established, but its precise mechanism of action remained elusive. A critical breakthrough came from the observation that penicillin-treated Staphylococcus aureus accumulated a series of previously unknown uridine nucleotide compounds within their cytoplasm. This accumulation hinted that penicillin was blocking a metabolic pathway for which these compounds were precursors. These molecules, later identified as UDP-N-acetylmuramic acid and its peptide derivatives, became the key to understanding peptidoglycan synthesis and the target of penicillin.

Experimental Protocols: Unraveling the Structure of Park's Nucleotides

The following sections detail the methodologies employed in the early 1950s to isolate, characterize, and elucidate the structure of the accumulated uridine compounds. These protocols are reconstructed based on the publications of J.T. Park in the Journal of Biological Chemistry in 1952.

Culturing and Inhibition of Staphylococcus aureus

The foundational step was to generate a sufficient quantity of the nucleotide compounds for analysis.

-

Organism: Staphylococcus aureus (strain H)

-

Growth Medium: A nutrient broth containing peptone, yeast extract, and glucose.

-

Inhibition: Penicillin G was added to a final concentration of 100 units/mL during the logarithmic growth phase.

-

Incubation: The culture was incubated for a further 2-3 hours to allow for the accumulation of the uridine nucleotides.

-

Harvesting: Bacterial cells were harvested by centrifugation and washed with saline solution.

Isolation and Purification of Uridine Nucleotides

The accumulated nucleotides were extracted from the bacterial cells and purified using the techniques available at the time.

-

Extraction: The washed bacterial pellet was treated with cold 5% trichloroacetic acid (TCA) to precipitate macromolecules. The supernatant, containing the acid-soluble nucleotides, was collected.

-

Initial Purification: The TCA was removed from the supernatant by extraction with ether. The aqueous solution was then treated with barium acetate (B1210297) to precipitate the uridine nucleotides as their barium salts.

-

Further Purification: The barium salts were dissolved, and further purified through a series of precipitations and ion-exchange chromatography, a relatively new technique at the time.

Characterization by Paper Chromatography

Paper chromatography was the primary analytical tool for separating and identifying the different uridine nucleotide compounds that accumulated.

-

Stationary Phase: Whatman No. 1 filter paper.

-

Mobile Phase (Solvent System): A mixture of ethanol, ammonium (B1175870) acetate, and water was commonly used. A typical ratio was 7.5:3:1 (v/v/v) of 95% ethanol, 1 M ammonium acetate (pH 7.5), and water.

-

Development: The chromatogram was developed using a descending technique for 18-24 hours.

-

Visualization: The separated nucleotide spots were visualized under ultraviolet (UV) light (254 nm), where they appeared as dark absorbing spots.

-

Elution: The identified spots were cut out from the paper, and the compounds were eluted with water or dilute buffer for further analysis.

Structural Elucidation through Chemical Degradation and Analysis

To determine the chemical structure of the isolated nucleotides, they were broken down into their constituent parts through hydrolysis, and the components were then identified.

-

Mild Acid Hydrolysis: Treatment with 0.01 N HCl at 100°C for 10-15 minutes was used to cleave the pyrophosphate bond, releasing uridine-5'-monophosphate (UMP) and the sugar-peptide portion.

-

Strong Acid Hydrolysis: Treatment with 6 N HCl at 100°C for several hours was used to break down the entire molecule into its fundamental components: uracil, ribose, phosphate (B84403), amino sugars, and amino acids.

-

Uracil and Uridine: Identified by their characteristic UV absorption spectra and by comparison of their Rƒ values in paper chromatography with authentic standards.

-

Phosphate:

-

Total Phosphate: Determined by ashing the sample followed by the Fiske-SubbaRow method for inorganic phosphate.

-

Acid-Labile Phosphate: The amount of phosphate released after mild acid hydrolysis (1 N H₂SO₄ for 10 minutes at 100°C) was measured to quantify the pyrophosphate linkage.

-

-

Amino Sugar (N-acetylmuramic acid): Initially an unknown amino sugar, it was characterized by its reaction in the Morgan-Elson test after mild acid hydrolysis. Its structure as a 3-O-lactyl ether of N-acetylglucosamine was a major part of the structural elucidation.

-

Amino Acids: The peptide portion was hydrolyzed, and the constituent amino acids were identified and quantified using paper chromatography, comparing their Rƒ values to known standards.

Quantitative Data from Early Research

The following tables summarize the quantitative data reported in the early studies by Park, providing a snapshot of the chemical composition of the accumulated nucleotides.

| Component | Molar Ratio (relative to Uridine) | Analytical Method |

| Uridine | 1.0 | UV Spectrophotometry |

| Total Phosphate | 2.0 | Fiske-SubbaRow method after ashing |

| Acid-Labile Phosphate | 1.0 | Fiske-SubbaRow method after mild acid hydrolysis |

| N-acetylamino sugar | 1.0 | Morgan-Elson reaction |

| L-Alanine | 1.0 | Paper Chromatography |

| D-Glutamic acid | 1.0 | Paper Chromatography |

| L-Lysine | 1.0 | Paper Chromatography |

| D-Alanine | 2.0 | Paper Chromatography |

| Table 1: Molar Composition of the Major Accumulated Uridine Nucleotide (UDP-N-acetylmuramyl-pentapeptide). |

| Compound | Rƒ Value (Ethanol:Ammonium Acetate:Water) |

| UMP | 0.45 |

| UDP | 0.25 |

| This compound | 0.18 |

| UDP-N-acetylmuramyl-pentapeptide | 0.10 |

| Table 2: Representative Rƒ values from paper chromatography. |

Visualizing the Discovery Process and Biosynthetic Pathway

The following diagrams illustrate the logical workflow of the early research and the then-proposed biosynthetic pathway for the newly identified peptidoglycan precursor.

Conclusion: A Foundation for Modern Antibacterial Research

The meticulous work of early researchers in identifying this compound and its derivatives from penicillin-inhibited bacteria was a landmark achievement. It not only provided the first concrete evidence for the mechanism of penicillin's action but also unveiled the fundamental building blocks of the bacterial cell wall. The experimental approaches, though rudimentary by today's standards, exemplify the power of systematic chemical analysis in biological discovery. This foundational knowledge continues to be the bedrock upon which modern research into novel antibacterial agents and the mechanisms of antibiotic resistance is built.

The Central Role of UDP-N-acetylmuramic Acid in Bacterial Peptidoglycan Synthesis: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of the biosynthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and its critical function as a precursor in bacterial peptidoglycan assembly. This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel antibacterial agents. By providing a detailed overview of the enzymatic pathway, quantitative data, and experimental protocols, this guide aims to accelerate research and development in this vital area of antimicrobial discovery.

Peptidoglycan is an indispensable component of the bacterial cell wall, providing structural integrity and safeguarding the cell against environmental stress. The biosynthesis of this complex polymer is a multi-step process that represents an attractive target for antibiotic intervention due to its absence in eukaryotes. At the heart of this pathway lies the formation of UDP-MurNAc, a committed step that initiates the synthesis of the peptidoglycan building blocks.

This technical guide meticulously outlines the cytoplasmic stages of peptidoglycan precursor synthesis, beginning with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to UDP-MurNAc and culminating in the formation of the UDP-MurNAc-pentapeptide. The roles of the key enzymes involved—MurA, MurB, and the Mur ligases (MurC, MurD, MurE, and MurF)—are described in detail, providing a clear understanding of the biochemical transformations at each step.

The Biosynthetic Pathway of UDP-MurNAc-pentapeptide

The synthesis of the peptidoglycan precursor, UDP-MurNAc-pentapeptide, is a sequential enzymatic cascade that takes place in the bacterial cytoplasm. This pathway is initiated from the central metabolite fructose-6-phosphate (B1210287) and proceeds through the formation of UDP-GlcNAc. The committed steps leading to the final precursor are catalyzed by the Mur family of enzymes.

The initial stage involves the conversion of UDP-GlcNAc to UDP-MurNAc, a two-step process catalyzed by MurA and MurB. MurA, an enolpyruvyl transferase, adds a three-carbon unit from phosphoenolpyruvate (B93156) (PEP) to UDP-GlcNAc. Subsequently, the reductase MurB reduces the enolpyruvyl moiety to a lactyl group, forming UDP-MurNAc.[1]

Following the synthesis of UDP-MurNAc, a series of ATP-dependent ligases, MurC, MurD, MurE, and MurF, sequentially add amino acids to the lactyl group, forming the pentapeptide chain.[2][3] This process begins with the addition of L-alanine by MurC, followed by D-glutamic acid by MurD, a diamino acid (meso-diaminopimelic acid in most Gram-negative bacteria or L-lysine in most Gram-positive bacteria) by MurE, and finally the dipeptide D-alanyl-D-alanine by MurF.[3] The resulting UDP-MurNAc-pentapeptide is the complete cytoplasmic precursor for peptidoglycan synthesis.[2]

Figure 1. Cytoplasmic biosynthesis of the peptidoglycan precursor UDP-MurNAc-pentapeptide.

Quantitative Analysis of Precursor Pools

Understanding the intracellular concentrations of peptidoglycan precursors is crucial for elucidating the regulation of cell wall synthesis and for evaluating the efficacy of antibiotics targeting this pathway. The tables below summarize the reported intracellular concentrations of key UDP-sugar precursors in Escherichia coli and Staphylococcus aureus.

| Precursor | Intracellular Concentration in E. coli (µM) | Reference |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | ~100 | [4] |

| UDP-GlcNAc-enolpyruvate | ~2 | [4] |

| This compound (UDP-MurNAc) | - | |

| UDP-MurNAc-L-Ala | - | |

| UDP-MurNAc-L-Ala-D-Glu | - | |

| UDP-MurNAc-L-Ala-D-Glu-m-DAP | - | |

| UDP-MurNAc-pentapeptide | ~200,000 molecules/cell | [5] |

| Precursor | Intracellular Concentration in S. aureus (µM) | Reference |

| UDP-N-acetylglucosamine (UDP-GlcNAc) | - | |

| UDP-GlcNAc-enolpyruvate | 1.4 | |

| This compound (UDP-MurNAc) | 1200 | |

| UDP-MurNAc-L-Ala | - | |

| UDP-MurNAc-L-Ala-D-Glu | - | |

| UDP-MurNAc-L-Ala-D-Glu-L-Lys | - | |

| Total UDP-linked intermediates | 2490 |

Kinetic Parameters of Key Biosynthetic Enzymes

The efficiency of each enzymatic step in the UDP-MurNAc-pentapeptide pathway is defined by its kinetic parameters. A comparative summary of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the Mur enzymes from E. coli and S. aureus provides valuable insights for inhibitor design and metabolic modeling.

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| MurA | S. aureus | UDP-GlcNAc | - | - | [6] |

| PEP | - | - | [6] | ||

| MurC | V. spinosum | ATP | 470 | - | [1][5] |

| UDP-MurNAc | 90 | - | [1][5] | ||

| L-alanine | 25 | - | [1][5] | ||

| MurC | M. tuberculosis | UDP-MurNAc | - | - | [2][7] |

| L-Ala | 43.0 | - | [2] | ||

| L-Ser | 99.7 | - | [2] | ||

| Gly | 146.6 | - | [2] | ||

| MurD | E. coli | - | - | - | [2] |

| MurD | M. tuberculosis | UDP-MurNAc-L-Ala | - | - | [2] |

| MurF | S. aureus | - | - | - | [2] |

| MurF | M. tuberculosis | ATP | - | - | [2] |

| UDP-MurNAc-tripeptide | - | - | [2] |

Experimental Protocols

This section provides detailed methodologies for the purification of the Mur enzymes and for performing their respective activity assays. These protocols are designed to be a practical resource for researchers in the field.

General Protocol for Purification of His-tagged Mur Enzymes

Recombinant Mur enzymes are commonly expressed in E. coli with a polyhistidine tag (His-tag) to facilitate purification by immobilized metal affinity chromatography (IMAC).

Figure 2. General workflow for the purification of His-tagged Mur enzymes.

Materials:

-

E. coli cell paste expressing the His-tagged Mur enzyme

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol)

-

Wash Buffer (Lysis buffer with increasing concentrations of imidazole, e.g., 20-50 mM)

-

Elution Buffer (Lysis buffer with a high concentration of imidazole, e.g., 250-500 mM)

-

IMAC resin (e.g., Ni-NTA agarose)

-

Chromatography column

Procedure:

-

Resuspend the E. coli cell paste in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

Load the clarified supernatant onto a pre-equilibrated IMAC column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged Mur enzyme with Elution Buffer.

-

Collect fractions and analyze the purity of the eluted protein by SDS-PAGE.

-

Pool fractions containing the purified protein and dialyze against a suitable storage buffer.

MurA Activity Assay (Malachite Green Assay)

This colorimetric assay measures the release of inorganic phosphate (B84403) (Pi) from the MurA-catalyzed reaction between UDP-GlcNAc and PEP.

Materials:

-

Purified MurA enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.8)

-

UDP-GlcNAc solution

-

Phosphoenolpyruvate (PEP) solution

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer, UDP-GlcNAc, and PEP in a 96-well plate.

-

Initiate the reaction by adding the purified MurA enzyme.

-

Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes at 37°C).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at a wavelength of ~620-650 nm.

-

Generate a standard curve with known concentrations of inorganic phosphate to quantify the amount of Pi released in the enzymatic reaction.

MurB Activity Assay (Spectrophotometric Assay)

The activity of MurB, a reductase, can be monitored by following the oxidation of its cofactor, NADPH.

Materials:

-

Purified MurB enzyme

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5)

-

UDP-GlcNAc-enolpyruvate (product of the MurA reaction)

-

NADPH solution

-

UV-transparent cuvettes or microplate

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Reaction Buffer and UDP-GlcNAc-enolpyruvate in a cuvette or microplate well.

-

Add NADPH to the reaction mixture.

-

Initiate the reaction by adding the purified MurB enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Mur Ligase (MurC-F) Activity Assays (Coupled-Enzyme or Malachite Green Assay)

The activity of the Mur ligases can be determined by measuring the ATP hydrolysis that accompanies the addition of each amino acid. This can be achieved using a coupled-enzyme assay that links ADP production to a detectable signal or by directly measuring the released inorganic phosphate using the Malachite Green assay as described for MurA.[8]

Materials for Malachite Green Assay:

-

Purified Mur ligase (MurC, MurD, MurE, or MurF)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2)

-

ATP solution

-

The appropriate UDP-MurNAc substrate for the specific ligase being assayed (e.g., UDP-MurNAc for MurC, UDP-MurNAc-L-Ala for MurD, etc.)

-

The corresponding amino acid or dipeptide substrate (e.g., L-alanine for MurC, D-glutamate for MurD, etc.)

-

Malachite Green Reagent

-

96-well microplate

-

Microplate reader

Procedure for Malachite Green Assay:

-

Prepare a reaction mixture containing Reaction Buffer, the appropriate UDP-MurNAc substrate, the corresponding amino acid/dipeptide, and ATP in a 96-well plate.

-

Initiate the reaction by adding the purified Mur ligase.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction and measure the released inorganic phosphate as described in the MurA activity assay protocol.

Conclusion

The biosynthesis of this compound and the subsequent formation of the UDP-MurNAc-pentapeptide are central to bacterial survival, making the enzymes in this pathway prime targets for the development of new antibiotics. This technical guide provides a foundational resource for researchers in this field, offering a detailed overview of the pathway, crucial quantitative data on precursor concentrations and enzyme kinetics, and practical experimental protocols. By consolidating this information, this guide aims to facilitate further research and innovation in the ongoing battle against antibiotic resistance.

References

- 1. Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136(T) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterisation of ATP-Dependent Mur Ligases Involved in the Biogenesis of Cell Wall Peptidoglycan in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of UDP-N-acetylenolpyruvylglucosamine reductase (MurB) from the Gram-positive pathogen Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Identification and Partial Characterization of a Novel UDP-N-Acetylenolpyruvoylglucosamine Reductase/UDP-N-Acetylmuramate:l-Alanine Ligase Fusion Enzyme from Verrucomicrobium spinosum DSM 4136T [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound l-Alanine Ligase (MurC) Inhibition in a tolC Mutant Escherichia coli Strain Leads to Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Bacterial Survival: A Technical Guide to the Essential Role of UDP-MurNAc in Bacterial Viability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) represents a cornerstone in bacterial physiology, serving as the committed precursor for the biosynthesis of peptidoglycan (PG), an essential polymer that encases the bacterial cell. The integrity of the peptidoglycan sacculus is paramount for maintaining cell shape, resisting osmotic stress, and facilitating cell division. Consequently, the biosynthetic pathway leading to UDP-MurNAc is a highly conserved and indispensable process in bacteria, rendering it a prime target for the development of novel antimicrobial agents. This technical guide provides an in-depth exploration of the synthesis of UDP-MurNAc, its critical role in bacterial viability, and the enzymes that catalyze its formation. We will delve into the quantitative effects of inhibiting this pathway, provide detailed experimental protocols for key assays, and present visual representations of the underlying biochemical and logical relationships.

Introduction: The Centrality of Peptidoglycan and its Precursor, UDP-MurNAc

The bacterial cell wall is a unique and vital structure, with peptidoglycan as its principal component. This complex polymer is composed of glycan strands of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues, which are cross-linked by short peptide stems. The synthesis of this intricate macromolecule begins in the cytoplasm with the formation of the nucleotide-activated precursor, UDP-MurNAc-pentapeptide. The initial and committed steps in this cytoplasmic phase are the conversion of UDP-GlcNAc to UDP-MurNAc, a process catalyzed by the sequential action of two essential enzymes: MurA and MurB.

Given that the peptidoglycan biosynthesis pathway is absent in eukaryotes, the enzymes involved, particularly those responsible for the synthesis of UDP-MurNAc, represent highly attractive targets for the development of selective antibacterial therapies. The clinical success of fosfomycin, a MurA inhibitor, stands as a testament to the therapeutic potential of targeting this pathway. Understanding the intricacies of UDP-MurNAc synthesis is therefore fundamental for the discovery and development of new generations of antibiotics to combat the growing threat of antimicrobial resistance.

The UDP-MurNAc Biosynthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of UDP-MurNAc from UDP-GlcNAc is a two-step enzymatic process that occurs in the bacterial cytoplasm.

-

Step 1: The MurA Reaction. The pathway is initiated by the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms UDP-N-acetylglucosamine enolpyruvate (UNAG-EP) and releases inorganic phosphate (B84403).

-

Step 2: The MurB Reaction. The second step is catalyzed by UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an NADPH-dependent enzyme. MurB reduces the enolpyruvyl moiety of UNAG-EP to a lactyl group, thereby forming UDP-MurNAc.

Following its synthesis, UDP-MurNAc serves as the acceptor for the sequential addition of L-alanine, D-glutamic acid, a diamino acid (meso-diaminopimelic acid in most Gram-negative bacteria or L-lysine in most Gram-positive bacteria), and a D-alanyl-D-alanine dipeptide. This series of reactions, catalyzed by the Mur ligases (MurC, MurD, MurE, and MurF), results in the formation of the final cytoplasmic precursor, UDP-MurNAc-pentapeptide.

Caption: The cytoplasmic stages of peptidoglycan precursor biosynthesis.

Data Presentation: The Impact of UDP-MurNAc Pathway Inhibition

The essentiality of the UDP-MurNAc biosynthesis pathway is underscored by the bactericidal or bacteriostatic effects observed upon its inhibition. This section presents quantitative data on the effects of inhibitors targeting MurA and MurB.

Minimum Inhibitory Concentrations (MICs) of MurA Inhibitors

Fosfomycin is a clinically significant antibiotic that irreversibly inhibits MurA. The following table summarizes its activity against various bacterial strains. Additionally, data for novel, investigational MurA inhibitors are presented.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Fosfomycin | Escherichia coli | 0.25 - 128 | [1][2] |

| Staphylococcus aureus | 0.5 - >1024 | [2][3] | |

| Listeria innocua | 0.5 | [1] | |

| Albendazole | Escherichia coli | 0.0625 | [1][2] |

| Diflunisal | Escherichia coli | 0.0625 | [1][2] |

| 2-Amino-5-bromobenzimidazole | Listeria innocua | 0.5 | [1] |

| Escherichia coli | 0.5 | [1] | |

| 2-[4-(dimethylamino)benzylidene]-N-nitrohydrazinecarboximidamide | Listeria innocua | 0.5 | [1] |

Inhibitory Concentrations (IC50) and MICs of MurB Inhibitors

Several novel classes of MurB inhibitors have been identified and characterized. The following table provides a summary of their enzymatic inhibition and antibacterial activity.

| Compound Class | Compound | Target Enzyme | IC50 (µM) | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,5-Dioxopyrazolidines | Compound 1 | E. coli MurB | 4.1 - 6.8 | S. aureus (MRSA) | 0.25 - 16 | [4] |

| S. aureus MurB | 4.3 - 10.3 | E. faecalis (VRE) | 0.25 - 16 | [4] | ||

| Compound 2 | E. coli MurB | 4.1 - 6.8 | S. pneumoniae (Pen-R) | 0.25 - 16 | [4] | |

| S. aureus MurB | 4.3 - 10.3 | [4] | ||||

| Compound 3 | E. coli MurB | 4.1 - 6.8 | [4] | |||

| S. aureus MurB | 4.3 - 10.3 | [4] | ||||

| Compound 4 | E. coli MurB | 24.5 - 35 | S. aureus (MRSA) | 4 - 8 | [4] | |

| S. aureus MurB | 24.5 - 35 | E. faecalis (VRE) | 4 - 8 | [4] | ||

| Pyrazole-benzofuran hybrids | Most potent compound | E. coli MurB | - | E. coli | 10 ± 0.3 | [5] |

Experimental Protocols: Key Methodologies for Studying the UDP-MurNAc Pathway

This section provides detailed protocols for essential experiments used to investigate the UDP-MurNAc biosynthesis pathway and its inhibitors.

MurA Enzyme Inhibition Assay (Colorimetric)

This assay measures the amount of inorganic phosphate released during the MurA-catalyzed reaction using a malachite green-based detection method.

Materials:

-

Purified MurA enzyme

-

UDP-N-acetylglucosamine (UNAG)

-

Phosphoenolpyruvate (PEP)

-

HEPES buffer (pH 7.5)

-

Triton X-100

-

Test compounds (potential inhibitors) dissolved in DMSO

-

Malachite green reagent

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, Triton X-100, UNAG, and purified MurA enzyme in a 96-well plate.

-

Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., fosfomycin) and a negative control (DMSO vehicle).

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding PEP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

After a short incubation at room temperature for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

LC-MS/MS Method for Quantification of UDP-MurNAc-pentapeptide

This method allows for the sensitive and specific quantification of UDP-MurNAc-pentapeptide from bacterial cell extracts.

Materials:

-

Bacterial culture

-

Antibiotic of interest

-

Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)

-

Centrifuge

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column (e.g., C18)

-

Mobile phases (e.g., water with formic acid and acetonitrile with formic acid)

-

Internal standard (optional, for absolute quantification)

Procedure:

-

Grow a bacterial culture to the desired optical density.

-

Treat the culture with the antibiotic of interest at a specific concentration and for a defined duration. Include an untreated control.

-

Harvest the bacterial cells by centrifugation at a low temperature.

-

Quench the metabolism by rapidly resuspending the cell pellet in a cold extraction solvent.

-

Lyse the cells (e.g., by sonication or bead beating) and centrifuge to remove cell debris.

-

Collect the supernatant containing the intracellular metabolites.

-

Analyze the extract using an LC-MS/MS system.

-

Inject the sample onto the analytical column.

-

Separate the metabolites using a suitable gradient of mobile phases.

-

Detect and quantify the target analyte (UDP-MurNAc-pentapeptide) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Process the data to determine the relative or absolute abundance of UDP-MurNAc-pentapeptide in the treated versus untreated samples.

Caption: A generalized workflow for high-throughput screening of enzyme inhibitors.

The Indispensable Link: UDP-MurNAc Synthesis and Bacterial Viability

The synthesis of UDP-MurNAc is not merely a metabolic step; it is a critical juncture that dictates the life and death of a bacterium. The logical relationship between this pathway and bacterial viability is direct and unequivocal.

Caption: The logical cascade from UDP-MurNAc synthesis to bacterial viability.

Inhibition of either MurA or MurB directly leads to a depletion of the UDP-MurNAc pool. This, in turn, halts the synthesis of the UDP-MurNAc-pentapeptide precursor, thereby starving the subsequent stages of peptidoglycan assembly at the cell membrane. The consequences of this inhibition are catastrophic for the bacterium. Without a continuous supply of new peptidoglycan precursors to incorporate into the expanding cell wall during growth and division, the structural integrity of the sacculus is compromised. The internal turgor pressure of the cell can no longer be contained, leading to cell lysis and death. This fundamental principle underpins the efficacy of antibiotics that target this pathway and highlights the continued importance of UDP-MurNAc synthesis as a prime target for antibacterial drug discovery.

Conclusion

The synthesis of UDP-MurNAc is an elegant and essential two-step enzymatic process that lies at the heart of bacterial cell wall biosynthesis. Its absolute requirement for bacterial viability, coupled with its absence in mammalian cells, firmly establishes the enzymes of this pathway, MurA and MurB, as premier targets for the development of safe and effective antibiotics. As the challenge of antimicrobial resistance continues to grow, a deep and technical understanding of such fundamental bacterial processes is paramount. The data, protocols, and conceptual frameworks presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to innovate and advance the discovery of novel therapeutics that target the Achilles' heel of bacteria: the synthesis of their protective peptidoglycan armor.

References

- 1. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activity of Fosfomycin- and Daptomycin-Containing Bone Cement on Selected Bacterial Species Being Associated with Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Tuberculosis Mur Inhibitors: Structural Insights and the Way Ahead for Development of Novel Agents - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the enzymatic formation of UDP-N-acetylmuramic acid

An In-depth Technical Guide on the Enzymatic Formation of UDP-N-acetylmuramic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of this compound (UDP-MurNAc), a critical precursor in bacterial peptidoglycan biosynthesis. The content herein details the biochemical reactions, presents quantitative kinetic data for the key enzymes involved, and offers detailed experimental protocols for their characterization.

The formation of this compound is the initial committed stage in the cytoplasmic synthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This pathway is a prime target for antibacterial drug development due to its absence in mammals.[2] The synthesis of UDP-MurNAc from UDP-N-acetylglucosamine (UDP-GlcNAc) is a two-step process catalyzed by the sequential action of two essential cytoplasmic enzymes: UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) and UDP-N-acetylenolpyruvylglucosamine reductase (MurB).[3]

The Core Enzymatic Reactions

Step 1: MurA-Catalyzed Formation of UDP-GlcNAc-enolpyruvate

The first reaction is catalyzed by the MurA enzyme. It involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 3'-hydroxyl group of UDP-GlcNAc. This reaction forms the intermediate UDP-N-acetylglucosamine-enolpyruvate (UDP-GlcNAc-EP) and releases inorganic phosphate (B84403) (Pi).[1] The reaction proceeds via an addition-elimination mechanism involving a tetrahedral intermediate.[4]

Reaction: UDP-GlcNAc + PEP → UDP-GlcNAc-enolpyruvate + Pi

Step 2: MurB-Catalyzed Reduction to UDP-MurNAc

The second step is the reduction of UDP-GlcNAc-enolpyruvate, which is catalyzed by the MurB enzyme. MurB utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) as a cofactor to reduce the enolpyruvyl moiety to a D-lactyl group, thereby forming the final product, this compound (UDP-MurNAc).[3][4]

Reaction: UDP-GlcNAc-enolpyruvate + NADPH + H⁺ → this compound + NADP⁺

The following diagram illustrates this core two-step biochemical pathway.

References

- 1. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotics and Antibiotic Resistance—Mur Ligases as an Antibacterial Target | MDPI [mdpi.com]

An In-depth Technical Guide to the Key Enzymes of the UDP-MurNAc Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enzymes involved in the cytoplasmic steps of bacterial peptidoglycan biosynthesis, specifically focusing on the UDP-MurNAc pathway. This pathway is a critical target for the development of novel antibacterial agents due to its essential role in bacterial cell wall formation and its absence in eukaryotes. This document details the key enzymes, their kinetic properties, detailed experimental protocols for their study, and visual representations of the pathway and experimental workflows.

Introduction to the UDP-MurNAc Pathway

The synthesis of the peptidoglycan precursor, UDP-N-acetylmuramoyl-pentapeptide, is a fundamental process for bacterial survival. This multi-step enzymatic pathway, occurring in the cytoplasm, is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc) and involves a series of enzymes, primarily the Mur ligases (MurA-F) and D-alanyl-D-alanine ligase (Ddl). These enzymes are responsible for the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) and the subsequent addition of a pentapeptide chain.[1][2][3] The final product is then transported to the cell membrane for the subsequent stages of peptidoglycan assembly.[1]

Key Enzymes and Their Kinetic Properties

The UDP-MurNAc pathway is catalyzed by a series of essential enzymes. The following tables summarize the available quantitative data for the key enzymes from Escherichia coli, a model organism for studying this pathway.

Table 1: Kinetic Parameters of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase)

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |

| UDP-N-acetylglucosamine (UNAG) | 15.0 | 3.8 | 0.25 | [4][5] |

| Phosphoenolpyruvate (B93156) (PEP) | 0.4 | 3.8 | 10.0 | [4][5] |

MurA catalyzes the first committed step in peptidoglycan biosynthesis, the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to UDP-N-acetylglucosamine (UNAG).[4][5]

Table 2: Kinetic Parameters of MurB (UDP-N-acetylenolpyruvoylglucosamine reductase)

| Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| UDP-N-acetylenolpyruvoylglucosamine | 50 | N/A | [6] |

| NADPH | 50 | N/A | [6] |

MurB catalyzes the reduction of the enolpyruvyl moiety of UDP-GlcNAc-enolpyruvate to a lactyl group, forming UDP-MurNAc.

Table 3: Kinetic Parameters of MurC (UDP-N-acetylmuramate-L-alanine ligase)

| Substrate | Km (µM) | kcat (min⁻¹) | Reference |

| ATP | 130 ± 10 | 980 ± 40 | |

| UDP-N-acetylmuramate (UNAM) | 44 ± 3 | 980 ± 40 | |

| L-alanine | 48 ± 6 | 980 ± 40 |

MurC is the first of the four Mur ligases and catalyzes the ATP-dependent addition of L-alanine to UDP-MurNAc.

Table 4: Kinetic Parameters of MurD (UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase)

| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |

| E. coli | UDP-MurNAc-L-alanine (UMA) | N/A | N/A | |

| E. coli | D-glutamate | N/A | N/A | |

| M. tuberculosis | 0.8 |

MurD catalyzes the addition of D-glutamate to the UDP-MurNAc-L-alanine intermediate.[7]

Table 5: Kinetic Parameters of MurE (UDP-N-acetylmuramoyl-L-alanyl-D-glutamate—meso-diaminopimelate ligase)

| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |

| E. coli | UDP-MurNAc-L-alanyl-D-glutamate | N/A | N/A | |

| E. coli | meso-diaminopimelic acid | N/A | N/A | |

| M. tuberculosis | 1.3 |

MurE adds the third amino acid, typically meso-diaminopimelic acid (m-DAP) in Gram-negative bacteria, to the growing peptide chain.

Table 6: Kinetic Parameters of MurF (UDP-N-acetylmuramoyl-tripeptide—D-alanyl-D-alanine ligase)

| Organism | Substrate | Km (µM) | Specific Activity (µmol/min/mg) | Reference |

| E. coli | UDP-MurNAc-tripeptide | N/A | N/A | |

| E. coli | D-alanyl-D-alanine | N/A | N/A | |

| M. tuberculosis | 0.9 |

MurF catalyzes the final cytoplasmic step, adding the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide.

Table 7: Kinetic Parameters of D-alanyl-D-alanine ligase (Ddl)

| Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |

| Thermus thermophilus | ATP | 16.2 | N/A | [8] |

| Thermus thermophilus | D-alanine | 1250 - 4020 | N/A | [8] |

D-alanyl-D-alanine ligase is responsible for synthesizing the D-alanyl-D-alanine dipeptide, a crucial substrate for the MurF ligase.[9]

Signaling Pathways and Logical Relationships

The UDP-MurNAc pathway is a linear enzymatic cascade. The product of each enzymatic step serves as the substrate for the subsequent enzyme. This sequential process ensures the orderly assembly of the UDP-MurNAc-pentapeptide precursor.

Caption: The cytoplasmic UDP-MurNAc biosynthesis pathway.

Detailed Experimental Protocols

Accurate characterization of the enzymes in the UDP-MurNAc pathway is crucial for inhibitor screening and drug development. The following sections provide detailed methodologies for assaying the activity of these key enzymes.

General Assay for ATP-Dependent Ligases (MurC, MurD, MurE, MurF, and Ddl)

A common method for assaying the activity of the ATP-dependent ligases is to measure the production of inorganic phosphate (B84403) (Pi) using a malachite green-based colorimetric assay.

Principle: The enzymatic reaction hydrolyzes ATP to ADP and Pi. The released Pi forms a colored complex with malachite green and molybdate, which can be quantified spectrophotometrically.

Materials:

-

Purified enzyme (MurC, MurD, MurE, MurF, or Ddl)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

ATP

-

MgCl₂

-

Specific substrates for the respective enzyme (e.g., UDP-MurNAc and L-alanine for MurC)

-

Malachite Green Reagent A (Malachite green in sulfuric acid)

-

Malachite Green Reagent B (Ammonium molybdate)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the reaction buffer, MgCl₂, ATP, and the specific enzyme substrates.

-

Enzyme Addition: Initiate the reaction by adding the purified enzyme to the reaction mixture. Include a negative control without the enzyme.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

Reaction Termination (optional): The reaction can be stopped by adding a solution like EDTA.

-

Color Development: Add Malachite Green Reagent A to each well, mix, and incubate for 10 minutes at room temperature. Then, add Malachite Green Reagent B, mix, and incubate for an additional 20 minutes to allow for color development.

-

Measurement: Measure the absorbance at approximately 620-640 nm using a microplate reader.

-

Quantification: Determine the concentration of Pi released by comparing the absorbance values to a standard curve generated using known concentrations of a phosphate standard.

Caption: Workflow for the Malachite Green Phosphate Assay.

Coupled Enzyme Assay for MurB Activity

The activity of MurB can be monitored continuously by coupling the reaction to the oxidation of NADPH.

Principle: MurB utilizes NADPH as a cofactor to reduce its substrate. The decrease in NADPH concentration can be monitored by measuring the decrease in absorbance at 340 nm.

Materials:

-

Purified MurB enzyme

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0)

-

UDP-N-acetylenolpyruvoylglucosamine (MurA product)

-

NADPH

-

KCl (as an activator)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Protocol:

-

Reaction Setup: In a UV-transparent plate or cuvette, prepare the reaction mixture containing the reaction buffer, UDP-N-acetylenolpyruvoylglucosamine, and KCl.

-

Initiate Reaction: Add NADPH and the purified MurB enzyme to the mixture to start the reaction.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The enzyme activity can be calculated using the molar extinction coefficient of NADPH.

Caption: Workflow for the MurB Coupled Enzyme Assay.

Conclusion

The enzymes of the UDP-MurNAc pathway represent a rich collection of validated targets for the development of novel antibacterial therapeutics. A thorough understanding of their biochemical and kinetic properties, coupled with robust and reliable assay methodologies, is paramount for the successful identification and optimization of potent inhibitors. This guide provides a foundational resource for researchers in this critical area of drug discovery.

References

- 1. uniprot.org [uniprot.org]

- 2. uniprot.org [uniprot.org]

- 3. Crystal structure of UDP‐N‐acetylmuramoyl‐L‐alanine:D‐glutamate ligase from Escherichia coli | The EMBO Journal [link.springer.com]

- 4. Potential Inhibitors Targeting Escherichia coli UDP-N-Acetylglucosamine Enolpyruvyl Transferase (MurA): An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two Active Forms of UDP-N-Acetylglucosamine Enolpyruvyl Transferase in Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MurD enzymes: some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-Alanine–d-alanine ligase as a model for the activation of ATP-grasp enzymes by monovalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-alanine—D-alanine ligase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Initial Studies of UDP-MurNAc Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial studies focused on the inhibition of UDP-N-acetylmuramic acid (UDP-MurNAc) synthesis, a critical pathway in bacterial cell wall formation and a key target for novel antibacterial agents. This document details the enzymatic steps, experimental protocols for inhibitor screening, and a summary of known inhibitors with their quantitative data.

The UDP-MurNAc Synthesis Pathway: A Prime Target for Antibacterials

The biosynthesis of peptidoglycan is essential for the survival of most bacteria, providing structural integrity to the cell wall. The cytoplasmic steps of this pathway, leading to the formation of UDP-MurNAc-pentapeptide, are of particular interest for drug development as they are unique to bacteria and absent in eukaryotes. This pathway involves a series of enzymatic reactions catalyzed by Mur enzymes (MurA-F) and D-alanine-D-alanine ligase (Ddl).[1][2][3]

The inhibition of any of these enzymes disrupts the synthesis of the peptidoglycan precursor, leading to cell lysis and bacterial death. This makes the UDP-MurNAc synthesis pathway a fertile ground for the discovery of new antibiotics.

Signaling Pathway of UDP-MurNAc-pentapeptide Biosynthesis

The synthesis begins with UDP-N-acetylglucosamine (UDP-GlcNAc) and proceeds through a series of sequential enzymatic reactions to produce UDP-MurNAc-pentapeptide. Each enzyme in this pathway represents a potential target for inhibitory compounds.

References

- 1. Utility of Muropeptide Ligase for Identification of Inhibitors of the Cell Wall Biosynthesis Enzyme MurF - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments on UDP-N-acetylmuramoyl-L-alanine-D-gutamate ligase (Mur D) enzyme for antimicrobial drug development: An emphasis on in-silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Potential of Mur Enzymes as Targets for Antimicrobial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of UDP-N-acetylmuramic Acid: A Guide for Researchers and Drug Development Professionals

Application Note & Protocol

Abstract

Uridine (B1682114) diphosphate (B83284) N-acetylmuramic acid (UDP-MurNAc) is a critical precursor in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, the enzymes involved in its synthesis are key targets for the development of novel antibacterial agents. The lack of commercial availability of UDP-MurNAc presents a significant challenge for researchers studying bacterial cell wall biosynthesis and for the development of high-throughput screening assays for novel antibiotics. This document provides detailed protocols for the laboratory-scale synthesis, purification, and characterization of UDP-MurNAc via an enzymatic approach. An alternative chemoenzymatic method is also discussed. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial drugs that act on novel targets. The bacterial peptidoglycan biosynthesis pathway is an attractive source of such targets as it is essential for bacterial survival and is absent in eukaryotes. The synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc) from UDP-N-acetylglucosamine (UDP-GlcNAc) is a key step in this pathway, catalyzed by the enzymes MurA and MurB (in many bacteria, MurZ is a functional homolog of MurA).

This application note details a robust and reproducible enzymatic method for the synthesis of UDP-MurNAc using recombinant, polyhistidine-tagged MurZ and MurB enzymes from Escherichia coli. This approach offers high specificity and yield, providing a reliable source of this crucial substrate for enzymatic assays and structural biology studies. Additionally, a chemoenzymatic approach is presented as an alternative synthetic route.

Biosynthetic Pathway

The enzymatic synthesis of UDP-MurNAc from UDP-GlcNAc involves a two-step reaction catalyzed by MurZ and MurB.

Experimental Workflow

The overall workflow for the enzymatic synthesis of UDP-MurNAc is depicted below.

Data Presentation

| Parameter | Value | Reference |

| Enzyme Yield | ||

| His-MurZ | ~10-20 mg/L of culture | Estimated |

| His-MurB | ~10-20 mg/L of culture | Estimated |

| Enzymatic Reaction | ||

| UDP-GlcNAc Concentration | 20 mM | [1] |

| PEP Concentration | 20 mM | [1] |

| NADPH Concentration | 20 mM | [1] |

| His-MurZ Concentration | 10 µg/mL | [1] |

| His-MurB Concentration | 10 µg/mL | [1] |

| Purification | ||

| HPLC Column | C18 reverse-phase | [1] |

| Mobile Phase | 50 mM Ammonium Formate, pH 3.5 | [1] |

| Flow Rate | 1 mL/min | [1] |

| Detection Wavelength | 262 nm | [1] |

| Final Product | ||

| Purity | >95% (by HPLC) | [1] |

| Expected Yield | ~50 µmol from a 10-L culture (estimated for related precursors) | [2] |

Experimental Protocols

Expression and Purification of His-tagged MurZ and MurB

This protocol describes the expression and purification of N-terminally His-tagged MurZ and MurB from E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with pET expression vectors containing the murZ and murB genes.

-

LB Broth and Agar plates with appropriate antibiotic selection.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

-

Ni-NTA Agarose (B213101) resin.

-

DNase I.

-

Protease inhibitor cocktail.

Protocol:

-

Expression:

-

Inoculate a single colony of E. coli harboring the expression plasmid into 50 mL of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.

-

-

Lysis:

-